molecular formula C22H17N3O5S2 B11982881 ethyl 4-({[(3Z)-2-oxo-3-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate

ethyl 4-({[(3Z)-2-oxo-3-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate

Cat. No.: B11982881
M. Wt: 467.5 g/mol
InChI Key: WFZKEJYHHICXNR-ZCXUNETKSA-N
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Description

Ethyl 4-({[(3Z)-2-oxo-3-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate is a complex organic compound with a molecular formula of C22H17N3O5S2 and a molecular weight of 467.526 g/mol . This compound features a unique structure that includes an indole ring, a thiazolidine ring, and a benzoate ester group. It is of significant interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({[(3Z)-2-oxo-3-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate typically involves multi-step organic reactions. One common method involves the condensation of an indole derivative with a thiazolidine-2,4-dione derivative under specific reaction conditions . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[(3Z)-2-oxo-3-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate ester group, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles like amines, alcohols, and thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 4-({[(3Z)-2-oxo-3-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-({[(3Z)-2-oxo-3-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects.

Comparison with Similar Compounds

Ethyl 4-({[(3Z)-2-oxo-3-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate can be compared with other similar compounds, such as:

  • Ethyl 4-({[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate
  • Ethyl 4-({[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate

These compounds share similar structural motifs but differ in their side chains, which can influence their chemical reactivity and biological activity .

Properties

Molecular Formula

C22H17N3O5S2

Molecular Weight

467.5 g/mol

IUPAC Name

ethyl 4-[[2-[(3Z)-2-oxo-3-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)indol-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C22H17N3O5S2/c1-2-30-21(29)12-7-9-13(10-8-12)23-16(26)11-25-15-6-4-3-5-14(15)17(20(25)28)18-19(27)24-22(31)32-18/h3-10H,2,11H2,1H3,(H,23,26)(H,24,27,31)/b18-17-

InChI Key

WFZKEJYHHICXNR-ZCXUNETKSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)NC(=S)S4)/C2=O

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)NC(=S)S4)C2=O

Origin of Product

United States

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